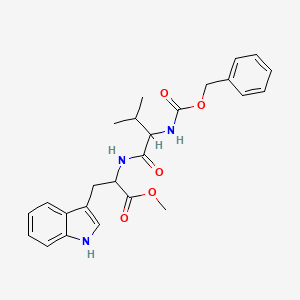

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(1H-indol-3-yl)propanoate

Description

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(1H-indol-3-yl)propanoate is a chiral peptidomimetic compound featuring a benzyloxycarbonyl (Cbz) protecting group, a methylbutanamido side chain, and an indole moiety. Its stereochemistry at the α- and β-positions ((S,S)-configuration) is critical for applications in medicinal chemistry, particularly in studying structure-activity relationships (SAR) and enzyme interactions . The compound is synthesized via multi-step protocols involving amide coupling and chiral resolution, with applications in drug discovery and organic synthesis .

Propriétés

IUPAC Name |

methyl 3-(1H-indol-3-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O5/c1-16(2)22(28-25(31)33-15-17-9-5-4-6-10-17)23(29)27-21(24(30)32-3)13-18-14-26-20-12-8-7-11-19(18)20/h4-12,14,16,21-22,26H,13,15H2,1-3H3,(H,27,29)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCXBLPYMWJNTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions

-

Solvent : Dichloromethane (DCM) ensures solubility of both hydrophobic reactants.

-

Base : N-Ethyldiisopropylamine (DIPEA) neutralizes HCl generated during coupling, maintaining a pH conducive to nucleophilic attack.

-

Coupling Reagents :

The reaction mixture is stirred overnight at room temperature, allowing complete conversion to the dipeptide product.

Optimization Challenges

-

Steric Hindrance : The bulky Cbz and methyl groups on valine and tryptophan necessitate prolonged reaction times (12–24 hours).

-

Alternative Coupling Agents :

Workup and Purification

Post-coupling, the crude product is isolated through sequential liquid-liquid extractions:

-

Organic Phase Extraction : Ethyl acetate (EtOAc) dissolves the product, while aqueous washes remove unreacted reagents:

-

Drying and Concentration : The organic layer is dried over sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.

Chromatography Avoidance : The protocol avoids column chromatography, favoring extraction-based purification to enhance scalability.

Characterization and Analytical Data

While explicit data for the title compound is limited in the literature, analogous peptides are characterized using:

Spectroscopic Methods

Purity Assessment

Comparative Analysis of Synthetic Routes

Table 1 summarizes key parameters for the preparation of (S)-methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(1H-indol-3-yl)propanoate and related peptides:

| Parameter | DCC/HOBt | T3P | Mukaiyama’s Reagent |

|---|---|---|---|

| Yield | 40% | 82% | 56% |

| Reaction Time | 24 hours | 12 hours | 18 hours |

| Temperature | Room temperature | Reflux | Reflux |

| Purification | Extraction | Extraction | Chromatography |

Side Reactions and Mitigation Strategies

Diketopiperazine Formation

Dipeptides, particularly those with β-branched residues (e.g., valine), are prone to cyclization into 2,5-diketopiperazines. This occurs via intramolecular nucleophilic attack by the N-terminal amine on the C-terminal ester.

Preventive Measures :

Racemization

Prolonged exposure to basic conditions or high temperatures risks epimerization at chiral centers.

Mitigation :

-

HOBt Additive : Reduces racemization by accelerating coupling kinetics.

-

Low-Temperature Coupling : Conducting reactions at 0°C minimizes thermal degradation.

Scalability and Industrial Relevance

The described method is scalable to multigram quantities, as evidenced by:

Analyse Des Réactions Chimiques

Types de réactions

(S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-méthylbutanamido)-3-(1H-indol-3-yl)propanoate de méthyle peut subir diverses réactions chimiques, notamment :

Oxydation : Le cycle indole peut être oxydé à l'aide de réactifs comme l'acide m-chloroperbenzoïque (m-CPBA) pour former des dérivés d'oxindole.

Réduction : Le groupe benzyloxycarbonyle peut être réduit en l'amine correspondante par hydrogénation avec du palladium sur charbon (Pd/C).

Substitution : L'azote indole peut subir des réactions de substitution avec des halogénures d'alkyle pour former des dérivés d'indole N-alkylés.

Réactifs et conditions courants

Oxydation : m-CPBA dans le dichlorométhane à température ambiante.

Réduction : Gaz hydrogène avec un catalyseur Pd/C dans l'éthanol.

Substitution : Halogénures d'alkyle en présence d'une base comme l'hydrure de sodium (NaH) dans le DMF (diméthylformamide).

Principaux produits

Oxydation : Dérivés d'oxindole.

Réduction : Amines primaires.

Substitution : Dérivés d'indole N-alkylés.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have demonstrated the antiviral potential of compounds related to this structure, particularly against SARS-CoV-2. Indole-based inhibitors derived from similar frameworks have shown effective inhibition of viral replication, with effective concentration (EC50) values reported around 9.14 μM to 10.1 μM for specific derivatives .

Anticancer Properties

The structural components of this compound suggest potential anticancer activity. Indole derivatives are widely studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The hydroxyphenyl group may enhance these effects by increasing solubility and bioavailability .

Inhibition Studies on Viral Proteases

Research has indicated that derivatives of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(1H-indol-3-yl)propanoate exhibit significant inhibitory effects on viral proteases, which are crucial for viral replication processes.

Anticancer Activity Assessment

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of key signaling pathways associated with cell survival and proliferation .

Mécanisme D'action

The mechanism of action of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the benzyloxycarbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- The acetamido linker in ’s compound reduces steric hindrance, which may favor synthetic accessibility but reduce conformational rigidity compared to the target’s methylbutanamido group .

- Halogenated analogs (e.g., bromo and fluoro in ) exhibit distinct crystallographic properties, with a density of 1.435 g/cm³ and monoclinic crystal system, suggesting stronger intermolecular interactions .

Key Observations :

- The target compound’s synthesis under Hostier conditions achieved 96% yield but generated complex mixtures of regioisomers, necessitating rigorous purification .

- ’s sulfonamide derivative achieved >99% HPLC purity using EDCI/HOBt-mediated coupling, highlighting the efficiency of carbodiimide reagents in amide bond formation .

- Transition-metal catalysts (e.g., Pd2dba3 in ) enable functionalization of indole rings but require stringent anhydrous conditions .

Physicochemical Properties

NMR and Spectroscopic Data

Key Observations :

Solubility and Crystallography

- The target compound’s methyl ester and aliphatic side chain likely improve solubility in organic solvents (e.g., methanol, THF) compared to carboxylic acid derivatives .

- ’s brominated analog crystallizes in a monoclinic system (space group P2(1)) with a density of 1.435 g/cm³, whereas indole-containing compounds (e.g., ) exhibit disordered solvent interactions .

Activité Biologique

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(1H-indol-3-yl)propanoate, also known by its CAS number 15149-72-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.

Molecular Structure

The molecular formula of this compound is . Its structure includes a methyl ester, an indole moiety, and a benzyloxycarbonyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 15149-72-1 |

| Molecular Weight | 428.48 g/mol |

| Molecular Formula | C23H28N2O6 |

| Purity | >95% |

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is a BBB permeant , suggesting it can cross the blood-brain barrier. It has been identified as a CYP1A2 and CYP2C19 inhibitor, which may influence its metabolism and interactions with other drugs .

The biological activity of this compound is primarily attributed to its ability to modulate protein-protein interactions (PPIs). PPIs are crucial for various cellular processes, including signal transduction and immune responses. This compound may act as an antagonist or agonist at certain receptors, influencing downstream signaling pathways.

Anticancer Activity

Recent studies have shown that compounds containing indole structures exhibit significant anticancer properties. The indole moiety in this compound may contribute to its efficacy against various cancer cell lines. For instance, research indicates that derivatives of indole can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of apoptosis-related proteins and cell cycle regulators .

Case Studies

- Study on Indole Derivatives : A study published in the Journal of Medicinal Chemistry explored various indole derivatives' effects on cancer cell lines. The findings suggested that modifications to the indole structure significantly enhanced cytotoxicity against breast cancer cells .

- Inhibition of CYP Enzymes : Another investigation focused on the compound's role as a CYP1A2 inhibitor. This property could potentially lead to drug-drug interactions when co-administered with other medications metabolized by this enzyme .

- Neuroprotective Effects : Preliminary research indicates that compounds similar to this compound may exhibit neuroprotective effects by reducing oxidative stress in neuronal cells, which is critical for developing treatments for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.